REACTION_CXSMILES
|
[S:1]1(=[O:11])(=[O:10])[C:5]2=[CH:6][S:7][CH:8]=[C:4]2[C:3](=O)[NH:2]1.N1C=CC=CC=1.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:19]>O>[S:1]1(=[O:11])(=[O:10])[C:5]2=[CH:6][S:7][CH:8]=[C:4]2[C:3](=[S:19])[NH:2]1
|
Name
|
|
Quantity
|
0.03 mol
|
Type
|
reactant
|
Smiles
|
S1(NC(C=2C1=CSC2)=O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.016 mol
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To a mixture of 5.6 g
|
Type
|
TEMPERATURE
|
Details
|
The viscous mixture is slowly heated in an oil bath under an atmosphere of nitrogen
|
Type
|
CUSTOM
|
Details
|
reading 63° C
|
Type
|
TEMPERATURE
|
Details
|
The solution is cooled to 50° C.
|
Type
|
ADDITION
|
Details
|
is added dropwise over 5 minutes to 200 ml
|
Type
|
CUSTOM
|
Details
|
The precipitate which forms is collected
|
Type
|
TEMPERATURE
|
Details
|
The filtrate is cooled in ice
|
Type
|
CUSTOM
|
Details
|
The precipitate which forms is collected
|
Reaction Time |
25 min |
Name
|
|
Type
|
product
|
Smiles
|
S1(NC(C=2C1=CSC2)=S)(=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |